molecular formula C6H4ClFIN B1429039 4-Chloro-2-fluoro-5-iodoaniline CAS No. 1350475-34-1

4-Chloro-2-fluoro-5-iodoaniline

Cat. No.: B1429039
CAS No.: 1350475-34-1
M. Wt: 271.46 g/mol
InChI Key: IZKSEKXKUAKIJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-iodoaniline is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-iodoaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. The process may involve:

    Nitration: of aniline to form nitroaniline.

    Reduction: of nitroaniline to form the corresponding aniline.

    Halogenation: reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like chlorine, bromine, and iodine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoro-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-iodoaniline involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific proteins to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-bromo-phenylamine
  • 4-Chloro-2-fluoro-5-methyl-phenylamine
  • 4-Chloro-2-fluoro-5-nitro-phenylamine

Comparison

Compared to similar compounds, 4-Chloro-2-fluoro-5-iodoaniline is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The combination of chlorine, fluorine, and iodine atoms provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-chloro-2-fluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKSEKXKUAKIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296541
Record name Benzenamine, 4-chloro-2-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-34-1
Record name Benzenamine, 4-chloro-2-fluoro-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-2-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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